1-(Thiophen-3-yl)cyclopentan-1-amine
Overview
Description
1-(Thiophen-3-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The targets of amines and thiophenes can vary widely depending on their specific structures and functional groups. Amines, for example, are often involved in neurotransmission and can interact with various receptors in the nervous system . Thiophenes, on the other hand, are found in many biologically active compounds and can interact with a variety of targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the amine and thiophene groups could also influence the compound’s interactions with its targets .
Biochemical Pathways
Again, this would depend on the specific targets and mode of action of the compound. Amines and thiophenes can be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Amines, for example, are often well absorbed and can cross the blood-brain barrier, while thiophenes can be metabolized in various ways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biological Activity
1-(Thiophen-3-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The compound can be represented by the following molecular formula:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H11N1S1 |
CAS Number | 1479982-46-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the thiophene moiety enhances the compound's ability to modulate biological pathways, particularly in inflammatory responses and cancer cell proliferation.
Inhibition of TNF Production
Recent studies indicate that compounds with thiophene derivatives exhibit tumor necrosis factor (TNF) production suppression. The inhibition of TNF is significant in treating autoimmune diseases and certain cancers, as excessive TNF can lead to tissue damage and chronic inflammation .
Biological Activity Data
Research has demonstrated the compound's effectiveness in various assays:
Case Studies and Research Findings
Case Study 1: TNF Suppression in Autoimmune Models
A study investigated the effects of thiophene derivatives on TNF production in models of rheumatoid arthritis. The results indicated a marked reduction in TNF levels, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited selective cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use.
Case Study 3: Trypanothione Reductase Inhibition
The compound was evaluated as an inhibitor of TryR, crucial for the survival of trypanosome parasites. Results indicated competitive inhibition, making it a candidate for further development as an anti-parasitic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Properties
IUPAC Name |
1-thiophen-3-ylcyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-9(4-1-2-5-9)8-3-6-11-7-8/h3,6-7H,1-2,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLLFAYXLYPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.